molecular formula C25H24N2O2 B186622 [1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone CAS No. 133438-66-1

[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone

Cat. No.: B186622
CAS No.: 133438-66-1
M. Wt: 384.5 g/mol
InChI Key: ZESGOIBULDUMRS-UHFFFAOYSA-N
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Description

JWH 200 2’-naphthyl isomer: is a synthetic cannabinoid belonging to the class of indole-derived cannabinoids. It is structurally characterized by the presence of a 3-indolyl-1-naphthylmethane core, with the naphthyl group attached at the 2’ position. This compound acts as a cannabinoid receptor agonist, binding to the CB1 receptor with high affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 200 2’-naphthyl isomer typically involves the condensation of 1-naphthylmethanone with 1-(2-morpholin-4-ylethyl)indole. The reaction is carried out under anhydrous conditions using a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of JWH 200 2’-naphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: JWH 200 2’-naphthyl isomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: JWH 200 2’-naphthyl isomer is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in various samples .

Biology: In biological research, this compound is utilized to study the effects of cannabinoid receptor agonists on cellular and molecular processes. It helps in understanding the role of CB1 receptors in various physiological and pathological conditions .

Medicine: Although not approved for medical use, JWH 200 2’-naphthyl isomer is studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties. It serves as a tool compound in preclinical studies to explore the therapeutic potential of cannabinoid receptor agonists .

Industry: In the pharmaceutical industry, JWH 200 2’-naphthyl isomer is used in the development and testing of new cannabinoid-based drugs. It is also employed in the quality control of herbal products to detect the presence of synthetic cannabinoids .

Mechanism of Action

JWH 200 2’-naphthyl isomer exerts its effects by binding to the cannabinoid CB1 receptor with high affinity. This binding activates the receptor, leading to the modulation of various intracellular signaling pathways. The activation of CB1 receptors results in the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and subsequent modulation of ion channels and neurotransmitter release. These molecular events contribute to the compound’s pharmacological effects, including analgesia, anti-inflammatory effects, and psychoactive properties .

Comparison with Similar Compounds

Uniqueness: JWH 200 2’-naphthyl isomer is unique due to the specific position of the naphthyl group at the 2’ position, which influences its binding affinity and selectivity for the CB1 receptor. This structural variation results in distinct pharmacological properties compared to other synthetic cannabinoids .

Properties

IUPAC Name

[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-25(21-10-9-19-5-1-2-6-20(19)17-21)23-18-27(24-8-4-3-7-22(23)24)12-11-26-13-15-29-16-14-26/h1-10,17-18H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESGOIBULDUMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017325
Record name JWH 200 2'-naphthyl isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133438-66-1
Record name JWH 200 2'-naphthyl isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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